2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide
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Overview
Description
The compound “2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring and a thiazole ring . It’s part of a class of compounds that have been studied for their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The benzothiazole and thiazole rings are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the benzothiazole and thiazole rings. These rings can undergo electrophilic substitution and nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole, one of the rings present in the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Fluorescent Materials and OLEDs
The compound’s unique structure makes it an excellent candidate for developing fluorescent materials. Researchers have synthesized derivatives by connecting the aromatic imidazole unit to 2-(benzo[d]thiazol-2-yl)phenol (BTZ-OH) through Suzuki-Miyaura cross-coupling reactions. These derivatives exhibit dual fluorescence (enol emission and keto emission) in solution due to excited-state intramolecular proton transfer (ESIPT). Interestingly, in solid thin films, they display only one type of emission. When coordinated with boron difluoride, the resulting complexes exhibit significant blue shifts and enhanced emission. For instance, BTZ-PI-BF₂ and BTZ-IM-BF₂ show emission enhancements of 1.35% and 3.08%, respectively .
PET Imaging Agents
The compound’s potential as a PET imaging agent has been explored. By synthesizing its 11C-isotopologue, researchers evaluated its feasibility for imaging TARP γ-8 dependent receptors in vivo. TARP γ-8 antagonists, such as this compound, hold promise for understanding receptor dynamics and distribution in the brain .
Organic Synthesis and Thiole Formation
In organic synthesis, the compound serves as a precursor for benzo[b]furan-2-thioles. Acidification of the corresponding thiolates yields these thioles. Additionally, 4-(2-hydroxyaryl)-1,2,3-thiadiazoles analogously form benzo[b]furan-2-thiolates, which can be further acidified to obtain polymeric compounds .
Photocatalysis and Light-Emitting Devices
The compound and its derivatives have been investigated for their photocatalytic properties. When coordinated with boron difluoride, they exhibit enhanced emission and have been successfully used as dopants in organic light-emitting diodes (OLEDs). These devices demonstrate strong emission and low turn-on voltages (ranging from 3.9 V to 4.8 V). Notably, the OLEDs based on boron difluoride complexes outperform those using the ligand alone .
Materials Science and Nanotechnology
Researchers are exploring the compound’s behavior in various materials, including thin films, nanoparticles, and nanocomposites. Its intriguing photophysical properties make it an interesting candidate for optoelectronic devices and nanoscale applications.
These applications highlight the versatility and scientific significance of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide . As research continues, we may uncover even more exciting uses for this compound in diverse fields. 🌟 .
Mechanism of Action
While the exact mechanism of action of this specific compound is not clear from the available information, compounds with similar structures have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
properties
IUPAC Name |
2-[1,3-benzothiazol-2-yl(methyl)amino]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c1-21(17-19-11-5-2-3-7-14(11)25-17)9-15(22)20-16-18-12(10-24-16)13-6-4-8-23-13/h2-8,10H,9H2,1H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWAUMLTSCZOHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC(=CS1)C2=CC=CO2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide |
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